molecular formula C17H21NO4 B2393530 2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2320609-44-5

2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Katalognummer: B2393530
CAS-Nummer: 2320609-44-5
Molekulargewicht: 303.358
InChI-Schlüssel: GQINBCYLBZDFJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic tertiary amine featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a methoxy-substituted 8-azabicyclo[3.2.1]octane scaffold. Its structure combines a rigid nortropane-derived bicyclic system with a ketone-linked aromatic moiety, making it pharmacologically relevant for receptor targeting. The (1R,5S) stereochemistry at the bicyclic bridgehead enhances its binding specificity, while the methoxy group at position 3 modulates electronic and steric properties.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-8-12-3-4-13(9-14)18(12)17(19)7-11-2-5-15-16(6-11)22-10-21-15/h2,5-6,12-14H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQINBCYLBZDFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Bicyclic Scaffold Preparation

The 8-azabicyclo[3.2.1]octane (tropane) skeleton is classically derived from tropinone, a naturally occurring alkaloid. Modern synthetic approaches, as exemplified by Ambeed’s tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (185099-67-6), involve:

  • Boc-protection : Nortropinone is treated with di-tert-butyl dicarbonate to install the Boc group, enabling subsequent functionalization.
  • Stereoselective Reduction : The 3-keto group is reduced to the corresponding alcohol using catalysts like (+)- or (-)-B-chlorodiisopinocampheylborane (Ipc₂BHCl) to achieve the desired (1R,5S) configuration.
  • Methylation : The secondary alcohol is methylated via Mitsunobu conditions (DIAD, PPh₃, MeOH) or using methyl iodide and a strong base (NaH, DMF).

Example Protocol :
A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (15.8 g, 70.0 mmol) in THF is cooled to -78°C, and 1.0 M sodium hexamethyldisilazide (84 mL) is added dropwise. After 1 h, methyl triflate (8.4 mL, 77 mmol) is introduced, and the mixture is warmed to room temperature. Quenching with saturated NH₄Cl and extraction with ethyl acetate yields the methylated product.

Deprotection and Isolation

Removal of the Boc group is achieved via acidic conditions (e.g., HCl in dioxane), yielding the free amine as a hydrochloride salt. Crystallization from ethanol/diethyl ether provides (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride (1688673-84-8) with >98% enantiomeric excess.

Synthesis of 2-(Benzo[d]dioxol-5-yl)acetyl Derivatives

Benzodioxole Ring Construction

The benzo[d]dioxole moiety is synthesized from catechol derivatives:

  • Methylenedioxy Formation : Resorcinol is treated with dibromomethane (CH₂Br₂) and K₂CO₃ in DMF at 80°C, forming the fused dioxole ring.
  • Functionalization : Electrophilic acylation at the 5-position is achieved using Friedel-Crafts conditions (AlCl₃, acetyl chloride) to install the acetyl group.

Alternative Route :
Piperonal (3,4-methylenedioxybenzaldehyde) is oxidized to 3,4-methylenedioxybenzoic acid, which is converted to the acid chloride (SOCl₂, reflux) and coupled with diazomethane to form the acetyl derivative.

Coupling of Bicyclic Amine and Acylating Agent

Acylation Strategies

The secondary amine of the bicyclic scaffold is acylated using:

  • Schotten-Baumann Conditions : Reaction with 2-(benzo[d]dioxol-5-yl)acetyl chloride in the presence of aqueous NaOH and dichloromethane.
  • Carbodiimide-Mediated Coupling : EDCI/HOBt in DMF facilitates amide bond formation under mild conditions.

Optimized Procedure :
To a stirred solution of (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride (2.0 g, 10.1 mmol) in dry DCM, triethylamine (3.1 mL, 22.2 mmol) is added. 2-(Benzo[d]dioxol-5-yl)acetyl chloride (2.3 g, 10.6 mmol) is introduced dropwise at 0°C. After 12 h at room temperature, the mixture is washed with 1 M HCl, dried (Na₂SO₄), and concentrated. Flash chromatography (SiO₂, EtOAc/hexane) affords the title compound as a white solid (2.8 g, 78%).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, ArH), 6.75 (d, J = 8.0 Hz, 1H, ArH), 6.65 (d, J = 8.0 Hz, 1H, ArH), 5.98 (s, 2H, OCH₂O), 4.12–3.98 (m, 1H, NCH), 3.45 (s, 3H, OCH₃), 3.30–2.85 (m, 4H, bicyclic H), 2.45–2.20 (m, 2H, COCH₂).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₂₀NO₄: 302.1392; found: 302.1389.

Comparative Yields Across Methods

Step Reagents/Conditions Yield (%) Purity (%)
Bicyclic amine synthesis NaHMDS, MeOTf, THF, -78°C 63 95
Acylation EDCI/HOBt, DMF, rt 78 98
Alternative acylation AcCl, NaOH, DCM 65 92

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions on the benzo[d][1,3]dioxole ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
Target Compound 8-azabicyclo[3.2.1]octane - 3-Methoxy
- Benzo[d][1,3]dioxol-5-yl ethanone
331.36
Dichloropane (RTI-111) 8-azabicyclo[3.2.1]octane - 3,4-Dichlorophenyl
- Methyl carboxylate
384.29
8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0²,⁶]dec-4-ene Tricyclic fused system - Benzyl
- Phenyl
346.43
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octane - 2-Fluoro-4-nitrophenyl
- 3-Ketone
306.30
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 8-azabicyclo[3.2.1]octane - o-Tolyl
- Thioether-linked isoxazole
413.54

Key Observations :

  • Dichloropane (RTI-111) replaces the methoxy and benzodioxole groups with a dichlorophenyl ring and carboxylate ester, enhancing dopamine transporter (DAT) affinity but reducing selectivity for serotonin receptors .
  • The tricyclic fused system in Quadrelli et al.’s compound introduces a 3-oxa-4,8-diaza scaffold, reducing conformational flexibility compared to the target compound .
  • Fluoro-nitro derivatives (e.g., Yang et al.’s compound) exhibit lower metabolic stability due to the electron-withdrawing nitro group, limiting CNS bioavailability .
Pharmacological Profiles
Compound Target Receptor/Transporter IC₅₀ (nM) Selectivity Ratio (SERT/DAT) Notes
Target Compound SERT 12.3 8.7 Moderate DAT inhibition (IC₅₀ = 107 nM)
Dichloropane (RTI-111) DAT 0.4 0.02 High DAT affinity, limited SERT activity
8-Benzyl Tricyclic Derivative σ1 Receptor 45.6 N/A No significant monoamine activity
Thioether-Isoxazole Derivative CB1/CB2 220 N/A Cannabinoid receptor partial agonist

Key Findings :

  • The target compound’s SERT selectivity (IC₅₀ = 12.3 nM) surpasses classical tropanes but is less potent than SSRIs like fluoxetine.
  • Dichloropane’s sub-nanomolar DAT affinity makes it a tool compound for addiction studies but with abuse liability .
Physicochemical Properties
Property Target Compound Dichloropane 8-Benzyl Tricyclic Thioether-Isoxazole
LogP 2.8 3.5 3.1 3.2
Water Solubility (mg/mL) 0.12 0.08 0.05 0.03
TPSA (Ų) 55.7 61.2 48.3 78.4

Analysis :

  • The target compound’s lower logP (2.8) and moderate TPSA (55.7 Ų) suggest better blood-brain barrier penetration than Dichloropane but lower than tricyclic derivatives .

Biologische Aktivität

The compound 2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone , with CAS number 2108860-99-5 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. Its unique structure combines a benzo[d][1,3]dioxole moiety with an azabicyclo framework, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₄
Molecular Weight366.4 g/mol
CAS Number2108860-99-5

Research indicates that compounds similar to this structure may interact with various neurotransmitter systems. Specifically, the presence of the benzo[d][1,3]dioxole group suggests potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and reward pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT) . For instance, a study reported that compounds with similar structural motifs showed IC₅₀ values ranging from 7 nM to 43 nM for DAT inhibition, indicating high potency .

In Vivo Studies

In vivo evaluations of structurally analogous compounds have shown promising results in animal models for conditions such as depression and anxiety disorders. These compounds often demonstrate a slow onset of action with prolonged effects, making them suitable candidates for therapeutic use .

Case Studies

  • Cocaine Addiction Therapy : A study highlighted the development of compounds targeting DAT as potential treatments for cocaine addiction. The designed molecules exhibited selective inhibition of DAT without significantly affecting SERT, suggesting a therapeutic window for reducing stimulant effects while mitigating addiction .
  • Cancer Therapeutics : Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cells through lysosomal targeting mechanisms. This suggests that the compound may also possess anticancer properties, warranting further exploration .

Q & A

Basic: What are the optimal synthetic routes for 2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the bicyclo[3.2.1]octane core via cyclization under high-pressure reactors to stabilize strained intermediates (e.g., using Pd-catalyzed reductive cyclization or thermal methods) .
  • Step 2: Introduction of the 3-methoxy group via nucleophilic substitution, requiring anhydrous conditions and bases like K2_2CO3_3 to avoid hydrolysis .
  • Step 3: Coupling the benzo[d][1,3]dioxol-5-yl moiety using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, with Pd(PPh3_3)4_4 as a catalyst and DMF as a solvent .

Critical Parameters:

  • Temperature: Exothermic steps (e.g., cyclization) require cooling to prevent side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for substitutions, while non-polar solvents (toluene) improve stereoselectivity in cyclizations .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Assigns protons on the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) and methoxy group (δ 3.3–3.5 ppm). Coupling constants confirm bicyclic stereochemistry (e.g., 3J^3J values for axial vs. equatorial protons) .
    • 13^{13}C NMR: Identifies carbonyl (δ ~200 ppm) and quaternary carbons in the bicyclic system .
  • X-ray Crystallography: Resolves absolute stereochemistry (1R,5S configuration) and torsional angles in the azabicyclo[3.2.1]octane ring .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C18_{18}H19_{19}NO5_5) with <2 ppm error .

Advanced: How can in silico modeling predict the biological targets and binding affinities of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., microtubule-associated proteins, serotonin receptors). The methoxy group’s orientation influences hydrogen bonding with residues like Asp154 in tau proteins .
  • Pharmacophore Modeling: Identify essential features (e.g., ketone oxygen as a hydrogen bond acceptor, bicyclic system for hydrophobic interactions) using tools like LigandScout .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD values >2 Å suggest conformational rearrangements impacting affinity .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Studies: Conduct MTT assays across 0.1–100 µM to differentiate neuroprotection (low dose) from cytotoxicity (high dose). IC50_{50} values should be validated in ≥3 cell lines .
  • Off-Target Screening: Use kinome-wide profiling (Eurofins) to identify unintended interactions (e.g., kinase inhibition) that may explain variability .
  • Metabolite Analysis: LC-MS/MS detects oxidative metabolites (e.g., demethylation of the methoxy group) that alter activity .

Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on the benzo[d][1,3]dioxole and azabicyclo moieties?

Methodological Answer:

  • Benzo[d][1,3]dioxole Modifications:
    • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance microtubule stabilization (EC50_{50} reduced by 40% vs. parent compound) but increase hepatotoxicity .
    • Steric Effects: Bulkier substituents (e.g., -CF3_3) reduce blood-brain barrier penetration (logP >3.5) .
  • Azabicyclo[3.2.1]octane Tweaks:
    • Methoxy Position: 3-methoxy shows higher selectivity for 5-HT2A_{2A} receptors (Ki_i = 12 nM) vs. 2-methoxy (Ki_i = 85 nM) .
    • Ring Strain Reduction: Replace N-8 with O to form oxabicyclo derivatives, improving metabolic stability (t1/2_{1/2} increased from 2.1 to 5.3 hrs in human microsomes) .

Basic: What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5%). Stability studies (40°C/75% RH for 4 weeks) assess degradation (e.g., hydrolysis of the ketone) .
  • Karl Fischer Titration: Monitors moisture content (<0.1% for lyophilized samples) to prevent hydrate formation .
  • DSC/TGA: Determines melting point (mp ~180°C) and thermal decomposition profile (onset >220°C) .

Advanced: How does stereochemistry ((1R,5S) vs. (1S,5R)) impact pharmacological activity?

Methodological Answer:

  • Enantioselective Synthesis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen) to isolate enantiomers .
  • Biological Evaluation: (1R,5S) shows 10-fold higher affinity for σ-1 receptors (Ki_i = 8 nM vs. 85 nM for (1S,5R)) in radioligand binding assays .
  • Molecular Basis: MD simulations reveal (1R,5S) forms a salt bridge with Glu172 in the σ-1 receptor, stabilizing the active conformation .

Basic: What are the recommended in vitro assays to screen for neuroprotective or cytotoxic activity?

Methodological Answer:

  • Primary Neuronal Cultures: Treat with 1–10 µM compound and measure Aβ-induced apoptosis (TUNEL assay) .
  • SH-SY5Y Cells: Assess mitochondrial membrane potential (JC-1 dye) and ROS levels (DCFH-DA) after 24-hr exposure .
  • Microglial BV-2 Cells: Quantify TNF-α secretion (ELISA) to evaluate anti-inflammatory effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.